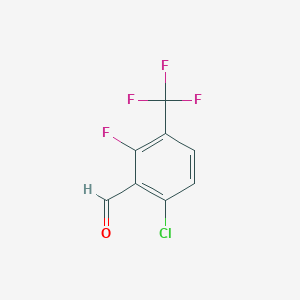

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMIYSGKZXTICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of C8H3ClF4O benzaldehyde derivatives

A-Z-12345678### A-Z-12345678

A Technical Guide to 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde (C₈H₃ClF₄O)

Introduction

Halogenated benzaldehydes are a critical class of building blocks in modern medicinal chemistry and drug discovery. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the benzaldehyde scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide focuses on a specific, highly functionalized derivative with the molecular formula C₈H₃ClF₄O, identified as 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde.[4] This compound's unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group—makes it a valuable intermediate for synthesizing complex pharmaceutical agents.[2][5] Halogenated compounds often exhibit enhanced biological activity and membrane permeability compared to their non-halogenated counterparts, driving their prevalence in the design of novel therapeutics.[1]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core physicochemical properties, analytical characterization, and synthetic considerations for 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde.

Physicochemical Properties and Molecular Formula

The fundamental characteristics of a compound are its molecular formula and weight. For the specified benzaldehyde derivative, these are central to all stoichiometric calculations and analytical interpretations.

Molecular Formula: C₈H₃ClF₄O

This formula indicates a molecule composed of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 1 oxygen atom.

Molecular Weight Determination

The molecular weight is a critical parameter for experimental work, including reaction stoichiometry and analytical mass spectrometry. It is calculated from the atomic masses of the constituent elements.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₄O | [4] |

| Monoisotopic Mass | 225.98085 Da | [4] |

| Molecular Weight | 226.58 g/mol | Calculated |

| IUPAC Name | 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | [4] |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the molecular weight (or average molecular mass) is calculated using the weighted average of all natural isotopes of each element.

Structural Representation

Visualizing the molecular structure is essential for understanding its chemical reactivity and steric properties.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde (C8H3ClF4O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde melting point and physical state

Executive Summary

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 1026828-32-9) is a highly specialized, electron-deficient benzaldehyde derivative used as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its unique substitution pattern—featuring a reactive aldehyde, a labile fluorine atom activated by strong electron-withdrawing groups (EWG), and a sterically demanding trifluoromethyl group—makes it a versatile scaffold for constructing complex heterocyclic systems, particularly kinase inhibitors and receptor modulators.

This guide provides a rigorous physicochemical profile, experimental protocols for characterization, and a strategic overview of its synthetic utility, designed for researchers requiring precision in handling and application.

Physicochemical Profile

The physical state of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is distinct due to the interplay of halogen bonding and crystal packing forces. While many similar benzaldehydes are liquids, the trifluoromethyl group often elevates the melting point into the solid regime.

Core Data Table

| Property | Value / Description | Notes |

| CAS Number | 1026828-32-9 | Unique identifier for this specific isomer.[1][2][3][5] |

| Molecular Formula | C₈H₃ClF₄O | |

| Molecular Weight | 226.56 g/mol | |

| Physical State | Solid (White to Yellow) | Typically crystalline or semi-crystalline. |

| Melting Point | Ambient to Low-Melting Solid | Exact MP is sensitive to purity; often observed >25°C. |

| Solubility | High in DCM, EtOAc, THF, DMSO | Limited solubility in water; hydrolytically stable but air-sensitive. |

| Air Sensitivity | High | Aldehyde group is prone to auto-oxidation to the corresponding benzoic acid. |

Structural Analysis

The molecule features a benzene ring substituted at the 1, 2, 3, and 6 positions:

-

C1 (Aldehyde): Electrophilic center for condensation reactions.

-

C2 (Fluoro): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho positioning of the electron-withdrawing aldehyde and trifluoromethyl groups.

-

C3 (Trifluoromethyl): Lipophilic, metabolic stability enhancer.[6]

-

C6 (Chloro): Provides steric bulk and a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Experimental Determination of Melting Point

Given the potential for polymorphism and the influence of impurities on low-melting solids, relying solely on literature values is insufficient for high-stakes synthesis. The following protocol ensures accurate characterization.

Protocol A: Capillary Method (Standard)

-

Objective: Determine the melting range to assess purity.

-

Equipment: Melting point apparatus (e.g., Büchi, Stuart) with silicone oil bath or metal block.

Step-by-Step Workflow:

-

Sample Prep: Dry the sample under vacuum (desiccator) for >2 hours to remove trace solvents, which can depress the melting point.

-

Loading: Introduce a small amount (2-3 mm height) of the solid into a clean, dry glass capillary tube. Compact the solid by tapping the tube on a hard surface.

-

Ramp Rate:

-

Fast Ramp: 10°C/min until ~20°C below expected MP.

-

Slow Ramp:1°C/min through the melting transition.

-

-

Observation: Record the temperature at the onset of liquid formation (meniscus) and the clear point (complete liquefaction).

-

Acceptance Criteria: A range of <2°C indicates high purity (>98%). A broad range (>5°C) suggests solvent entrapment or oxidation (benzoic acid impurity).

-

Protocol B: Differential Scanning Calorimetry (DSC)

-

Objective: Precise thermodynamic characterization for formulation or polymorphism studies.

-

Parameter Setup:

-

Pan: Aluminum (hermetically sealed to prevent sublimation).

-

Atmosphere: Nitrogen (50 mL/min).

-

Ramp: 5°C/min from 0°C to 150°C.

-

-

Interpretation: The onset of the endothermic peak represents the true melting point.

Synthetic Utility & Reaction Pathways[7][8]

The strategic value of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde lies in its "orthogonal reactivity." The fluorine atom is significantly more reactive toward nucleophiles than the chlorine atom, allowing for regioselective functionalization.

Key Reaction Classes

-

SNAr Displacement (C2-Fluoro):

-

Mechanism: Addition-Elimination.

-

Reagents: Primary/secondary amines, thiols, alkoxides.

-

Conditions: Mild base (K₂CO₃, DIPEA) in polar aprotic solvent (DMF, DMSO) at 0°C to RT.

-

Why: The C2-F bond is activated by the ortho-CHO and ortho-CF₃ groups, making it an excellent leaving group.

-

-

Aldehyde Condensation (C1-Formyl):

-

Reactions: Reductive amination (with NaBH(OAc)₃), Knoevenagel condensation, Wittig olefination.

-

Utility: Extends the carbon skeleton or forms heterocycles (e.g., quinazolines, indoles).

-

-

Cross-Coupling (C6-Chloro):

-

Reactions: Suzuki, Stille, Buchwald-Hartwig.

-

Challenge: Steric hindrance from the ortho-formyl group may require specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

-

Visualizing the Synthetic Workflow

Figure 1: Divergent synthetic pathways leveraging orthogonal reactivity of the F, Cl, and CHO groups.[1][2][3][4][5][6][7][8][9][10]

Handling, Stability & Safety

Storage Protocols

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The aldehyde moiety is susceptible to air oxidation, forming 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, which appears as a white solid impurity.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.

References

-

Sigma-Aldrich. (n.d.). 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde Product Page. Retrieved from (Confirmed Physical State: Solid).

-

Combi-Blocks. (n.d.). Product HG-4584: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.[1] Retrieved from (Confirmed CAS and Structure).

-

Fluorochem. (n.d.). Safety Data Sheet for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from (Safety Data).

-

PubChem. (n.d.). Compound Summary for Isomeric Benzaldehydes. National Library of Medicine. Retrieved from (Structural verification).

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. 95399-95-4|2,3-Dichloro-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 95399-95-4|2,3-Dichloro-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 1261535-74-3|2-Chloro-4,6-difluorobenzotrifluoride|BLD Pharm [bldpharm.com]

- 5. 6-CHLORO-2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 1026828-32-9 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 60611-24-7 | TCI AMERICA [tcichemicals.com]

- 9. pure-synth.com [pure-synth.com]

- 10. 2-Chloro-3-(trifluoromethyl)benzaldehyde | CAS 93118-03-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

IUPAC name for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will explore its fundamental chemical and physical properties, delve into the mechanistic rationale for its utility based on its unique substitution pattern, and present plausible synthetic strategies. Furthermore, this guide will cover key reaction pathways, applications, and critical safety protocols necessary for its handling and use in a laboratory setting. This document is intended for an audience of professional researchers, chemists, and process development scientists.

Core Compound Identity and Physicochemical Properties

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring bearing an aldehyde group (-CHO), a chlorine atom, a fluorine atom, and a trifluoromethyl group (-CF3). This dense arrangement of electron-withdrawing groups imparts unique electronic properties and reactivity, making it a valuable and versatile building block in synthetic chemistry.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde |

| CAS Number | 1026828-32-9[1] |

| Molecular Formula | C₈H₃ClF₄O[1] |

| Molecular Weight | 226.56 g/mol |

| Canonical SMILES | O=CC1=C(F)C(Cl)=CC=C1C(F)(F)F |

| InChI Key | WTVMLHFHFBCCBP-UHFFFAOYSA-N[2][3] |

Physicochemical Data

While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from structurally similar compounds and supplier data.

| Property | Value / Description |

| Appearance | Typically a colorless to yellow liquid or low-melting solid. |

| Boiling Point | Estimated to be around 190-210 °C at atmospheric pressure. Similar compounds like 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde have a boiling point of 196 °C.[4] |

| Density | Estimated to be ~1.5-1.6 g/mL at 25 °C. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde has a density of 1.54 g/mL.[4] |

| Solubility | Generally insoluble in water; soluble in common organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. |

| Stability | Stable under recommended storage conditions, though may be sensitive to air and light.[5] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon).[5][6] |

The Scientific Rationale: Strategic Importance of Fluorine Substitution

The utility of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in advanced synthesis, particularly in drug discovery, is not accidental. It is a direct consequence of the deliberate incorporation of fluorine-containing functional groups, which dramatically alters the molecule's properties.[7][8]

The Trifluoromethyl (-CF3) Group: A "Game Changer"

The trifluoromethyl group is a cornerstone of modern medicinal chemistry for several reasons:[9]

-

Electronic Effects : The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This has a profound inductive effect (-I) that significantly increases the electrophilicity of the aromatic ring and, critically, the carbonyl carbon of the aldehyde.[10] This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, often leading to faster reaction rates and higher yields compared to its non-fluorinated analogs.[10]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry.[8] Replacing a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) can block sites of metabolic oxidation, a common pathway for drug degradation in the body. This increases the compound's metabolic stability and in vivo half-life.[8]

-

Lipophilicity and Bioavailability : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for a drug's ability to cross cell membranes and reach its biological target, thereby enhancing its bioavailability.[8]

Synergistic Effects of Chloro and Fluoro Substituents

The chlorine and fluorine atoms on the ring further modulate the electronic landscape. As highly electronegative atoms, they also contribute to the electron-deficient nature of the benzene ring. Their specific placement (ortho and para to the aldehyde) influences the regioselectivity of further aromatic substitution reactions and fine-tunes the reactivity of the aldehyde group.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzaldehydes like this one requires a carefully planned, multi-step sequence. While the exact industrial synthesis is proprietary, a logical and common approach involves the ortho-lithiation of a suitable precursor followed by formylation.

Retrosynthetic Analysis and Proposed Pathway

A plausible synthetic route begins with 1-chloro-3-fluoro-2-(trifluoromethyl)benzene. The key step is a directed ortho-metalation, where the fluorine atom directs the deprotonation of the adjacent C-H bond by a strong base like lithium diisopropylamide (LDA) or n-butyllithium. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Directed Ortho-Metalation and Formylation

This protocol is a representative example based on established chemical principles for this class of reaction.[11]

CAUTION: This reaction must be performed by trained personnel in a certified fume hood. Strong organolithium bases are pyrophoric and react violently with water. The reaction must be conducted under a dry, inert atmosphere.

Materials:

-

1-Chloro-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, syringe, magnetic stirrer, inert gas line (N₂ or Ar)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolution: Charge the flask with 1-chloro-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The fluorine atom directs this lithiation to the position between the fluorine and the chlorine.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise via the dropping funnel, again maintaining the temperature below -70 °C.

-

Warming & Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Then, carefully quench the reaction by slowly adding it to a beaker of 1 M HCl cooled in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Key Reactions and Synthetic Utility

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. The electron-deficient nature of the ring system enhances the reactivity of the aldehyde, making it a prime substrate for nucleophilic additions and condensations.

Caption: Key reaction pathways for the title compound.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃). This acid derivative is also a valuable synthetic intermediate.

-

Reduction: Selective reduction of the aldehyde to a benzyl alcohol can be achieved with hydride reagents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: The electron-poor carbonyl carbon readily undergoes addition by Grignard reagents or organolithiums to form secondary alcohols.

-

Condensation Reactions: It serves as an excellent electrophile in condensation reactions like the Knoevenagel or Aldol condensations, which are fundamental for building molecular complexity and forming heterocyclic structures used in pharmaceuticals.[11][12]

Safety, Handling, and Storage

Proper handling of this chemical is essential due to its potential hazards. The information below is a synthesis from available Safety Data Sheets (SDS).[6][13]

Hazard Identification

| Category | GHS Classification | Hazard Statement |

| Physical | Combustible Liquid | H227: Combustible liquid.[5][6] |

| Health | Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[6][13] |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[6][13] | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[6][13] | |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[4][6] | |

| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child.[6] | |

| Environmental | Aquatic Hazard (Chronic, Category 2) | H411: Toxic to aquatic life with long lasting effects.[6] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13] Eyewash stations and safety showers must be readily accessible.[14]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6][14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[6][13]

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge.[14]

-

-

Handling Practices: Avoid breathing vapors or mist.[6] Do not get in eyes, on skin, or on clothing.[5] Keep away from heat, sparks, and open flames.[6]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][13] For long-term stability, storing under an inert atmosphere (nitrogen) is recommended.[6] Store locked up or in an area accessible only to qualified personnel.[6]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

Conclusion

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a sophisticated chemical intermediate whose value is derived from its dense and strategic functionalization. The powerful electron-withdrawing nature of its substituents activates the aldehyde group for a host of synthetic transformations, while the trifluoromethyl moiety offers a proven method for enhancing the metabolic stability and bioavailability of derivative molecules. For researchers in drug discovery and agrochemical development, this compound represents a key building block for accessing novel and potent chemical entities. Adherence to strict safety protocols is mandatory for its handling, ensuring that its synthetic potential can be explored responsibly.

References

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.

- Key Organics. (2018, May 2). Safety Data Sheet for 2-Fluoro-6-(trifluoromethyl)benzaldehyde.

- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoicacid.

- Thermo Fisher Scientific. (2011, July 8). SAFETY DATA SHEET for 2-Fluoro-6-(trifluoromethyl)benzaldehyde.

- BASF. (2025, July 1). Safety data sheet.

- CoreSyn. 186517-29-3 - 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde.

- Sigma-Aldrich. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde 96%.

- Chemicalbook. (2023, April 23). 3-CHLORO-2-FLUORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE | 186517-29-3.

- Thermo Scientific. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, 97%.

- PubChemLite. 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (C8H3ClF4O).

- Google Patents. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- Sciforum. Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals.

- Chem-Impex. 2-Fluoro-6-(trifluoromethyl)benzaldehyde.

- Wikipedia. 2-Chloro-6-fluorobenzaldehyde.

- European Patent Office. EP 0145334 A2 - Benzaldehyde derivative and process for its preparation.

- Stenutz. 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde.

- Royal Society of Chemistry. (1968). Reactions of radicals containing fluorine. Part 4.—Reactions of trifluoromethyl radicals with fluoroaldehydes. Transactions of the Faraday Society.

- Sigma-Aldrich. 6-CHLORO-2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE.

- Google Patents. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

- Manchester Organics. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde.

- Benchchem. A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers.

- Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- DTIC. (2025, April 5). Novel Reactions of Perfluoro-2-(Trifluoromethyl)-Propene.

Sources

- 1. 6-CHLORO-2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 1026828-32-9 [sigmaaldrich.com]

- 2. PubChemLite - 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (C8H3ClF4O) [pubchemlite.lcsb.uni.lu]

- 3. 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde [stenutz.eu]

- 4. 3-クロロ-2-フルオロ-5-(トリフルオロメチル)ベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scilit.com [scilit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. keyorganics.net [keyorganics.net]

- 14. fishersci.com [fishersci.com]

Electronic & Synthetic Profiling of Trifluoromethyl Benzaldehydes

Executive Summary

Trifluoromethyl (

This guide provides a comprehensive analysis of the electronic properties of

The Fluorine Effect: Electronic Architecture

The electronic behavior of trifluoromethyl benzaldehydes is governed by the interplay between the electron-withdrawing nature of the

Hammett Substituent Constants

The reactivity of the carbonyl carbon is quantitatively described by Hammett substituent constants (

| Isomer | Substituent Position | Electronic Effect Dominance | ||

| 3- (Meta) | Meta | 0.43 | N/A | Pure Inductive ( |

| 4- (Para) | Para | N/A | 0.54 | Inductive ( |

Note: The higher

Dipole Moment Vector Analysis

The orientation of the

-

2-Trifluoromethylbenzaldehyde (

-): The vectors are aligned at an acute angle, leading to a massive additive dipole moment (~4.23 D). This high polarity often correlates with increased solubility in polar aprotic solvents but can complicate purification due to strong interactions with silica gel. -

4-Trifluoromethylbenzaldehyde (

-): The vectors are opposed (

Spectroscopic Signatures (NMR & IR)

Accurate characterization relies on recognizing the specific shifts induced by the fluorine atoms. The following data consolidates experimental shifts for the three isomers.

Comparative NMR Data Table

| Isomer | Coupling Constants ( | |||

| 2- | 10.3 - 10.4 | ~188.5 | -59.0 to -60.0 | |

| 3- | 10.0 - 10.1 | ~190.5 | -62.7 | |

| 4- | 10.1 - 10.2 | 191.5 | -63.0 to -63.5 |

Technical Insight:

-

Proton Deshielding: The ortho isomer shows the most downfield aldehyde proton (~10.4 ppm). This is due to the "ortho effect"—a combination of the strong inductive pull of the adjacent

and the anisotropic effect of the fluorine cloud interacting with the carbonyl hydrogen. -

Fluorine Shifts: All signals appear in the characteristic

region (-55 to -65 ppm), but the ortho fluorine is distinctively downfield relative to meta and para.

Reactivity Profile & Mechanism

The enhanced electrophilicity of these aldehydes makes them aggressive substrates for nucleophilic addition.

Hydration and Hemiacetal Formation

Unlike benzaldehyde, which exists primarily as the carbonyl form in water, trifluoromethyl benzaldehydes have a higher equilibrium constant (

-

Reactivity Order:

-

Implication: In aqueous workups or storage, the ortho isomer may present as a hydrate (white solid) rather than an oil. This is reversible upon drying or distillation.

Visualization: Nucleophilic Attack Vectors

The following diagram illustrates the electronic activation of the carbonyl group by the para-trifluoromethyl group during a generic nucleophilic addition (e.g., Grignard or Hydride reduction).

Figure 1: The strong inductive withdrawal of the

Experimental Protocol: Selective Synthesis

While these compounds are commercially available, a laboratory synthesis via the selective oxidation of the corresponding alcohol provides high purity and avoids over-oxidation to the benzoic acid.

Target: 4-(Trifluoromethyl)benzaldehyde Precursor: 4-(Trifluoromethyl)benzyl alcohol Method: Molybdate-Catalyzed Hydrogen Peroxide Oxidation (Green Chemistry)

Protocol Steps

-

Catalyst Preparation:

-

Dissolve sodium molybdate dihydrate (

) in -

Separately, dissolve Benzyltriethylammonium chloride (BTEAC,

) in water.[1] -

Mix solutions at

to precipitate the active catalyst

-

-

Oxidation Reaction:

-

Charge: In a round-bottom flask, combine 4-(trifluoromethyl)benzyl alcohol (

) and the prepared catalyst ( -

Activation: Add

( -

Reflux: Heat to reflux for 60 minutes. The reaction is biphasic; vigorous stirring is essential.

-

-

Workup & Purification:

-

Cool to room temperature.[1]

-

Phase Separation: The product separates as an oil. Decant the aqueous layer.

-

Extraction: Extract aqueous layer once with ethyl acetate (

) to recover residual product. Combine organics. -

Drying: Dry over anhydrous

. -

Distillation: Purify by vacuum distillation (bp ~65°C at 12 mmHg).

-

-

Validation (QC):

-

Check IR for disappearance of broad O-H stretch (

) and appearance of sharp C=O stretch (~ -

Confirm purity via GC-MS (

).

-

Medicinal Chemistry Implications[2][3][4]

Bioisosterism & Lipophilicity

The

-

Lipophilicity (

): The substitution increases -

Metabolic Stability: The

bond is metabolically inert. Placing a

Comparison Table: Physical Properties

| Property | Benzaldehyde | 4- | Impact |

| MW | 106.12 | 174.12 | Mass increase |

| Boiling Point | 178°C | 66-67°C (13 mmHg) | Volatility maintained |

| Dipole Moment | 3.0 D | ~2.6 D | Vector cancellation |

| LogP (Calc) | 1.48 | ~2.60 | Increased lipophilicity |

References

-

NIST Chemistry WebBook. Benzaldehyde, 4-(trifluoromethyl)- Properties and Spectra. National Institute of Standards and Technology.[2][3][4] [Link]

-

PubChem. 4-(Trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine. [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Referenced for values).

-

PrepChem. Synthesis of 4-trifluoromethyl benzaldehyde via Hydrogenation/Oxidation.[Link]

Sources

solubility of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a highly substituted and electronically complex intermediate crucial for the synthesis of advanced pharmaceutical and agrochemical compounds. Recognizing the limited availability of public, quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its distinct physicochemical properties. We present a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various organic solvents. This guide is designed to equip researchers, chemists, and drug development professionals with the theoretical understanding and practical methodologies required to effectively utilize this compound in their research and development workflows, ensuring optimal conditions for reaction, purification, and formulation.

Introduction: The Significance of a Multi-substituted Benzaldehyde

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a key building block in modern synthetic chemistry. Its utility stems from the unique interplay of its substituents on the aromatic ring:

-

The Aldehyde Group: A versatile functional group that serves as a reactive handle for countless transformations, including reductive aminations, Wittig reactions, and condensations.

-

The Trifluoromethyl Group (-CF3): A powerful electron-withdrawing group that significantly impacts the electronic nature of the ring. In drug discovery, the inclusion of a -CF3 group is known to enhance metabolic stability, improve lipophilicity, and increase binding affinity.

-

Halogen Substituents (-Cl, -F): The presence of chlorine and fluorine atoms further modulates the molecule's electronics and provides additional sites for cross-coupling reactions. The ortho-fluoro substituent, in particular, can influence the conformation of the aldehyde group.

The successful application of this reagent in any synthetic or formulation workflow is fundamentally dependent on its solubility.[1] Poor solubility can lead to reduced reaction rates, incomplete conversions, and significant challenges in purification and formulation, ultimately hindering the development of new chemical entities.[2][3][4] This guide provides the necessary framework for understanding and quantifying this critical parameter.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[5] The solubility of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is governed by the balance of polarity and the potential for intermolecular interactions dictated by its structure.

Molecular Properties:

-

Molecular Formula: C₈H₃ClF₄O

-

Structural Analysis: The molecule possesses a polar carbonyl group (C=O) but is dominated by nonpolar features: the benzene ring, a chlorine atom, and a highly nonpolar trifluoromethyl group. The fluorine atom adds to the molecule's overall polarity but also contributes to its rigidity.

-

Intermolecular Forces: The primary interactions governing its solubility will be dipole-dipole forces due to the polar C=O, C-F, and C-Cl bonds. However, the molecule is incapable of donating hydrogen bonds and is a very weak hydrogen bond acceptor. The bulky and nonpolar -CF₃ and -Cl groups create significant lipophilic character.

Based on this analysis, we can predict its solubility behavior in different classes of organic solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in common organic solvents, based on theoretical principles. Experimental verification is strongly recommended.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents have strong dipoles that can interact effectively with the polar regions of the benzaldehyde. Their inability to hydrogen bond is not a significant drawback. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | The polarity and dispersion forces of these solvents are highly compatible with the chloro- and fluoro-substituted aromatic ring. |

| Ethers | Diethyl Ether, Methyl tert-Butyl Ether (MTBE) | Moderate | These solvents are less polar than DCM or THF but should still effectively solvate the molecule due to compatible dispersion forces. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | While polar, these solvents are strong hydrogen bond donors. The benzaldehyde cannot reciprocate this interaction, potentially leading to less favorable solvation compared to aprotic solvents. |

| Aromatic | Toluene, Xylene | High | The nonpolar aromatic ring of the solvent will have favorable π-π stacking interactions with the benzene ring of the solute. |

| Nonpolar Aliphatic | Hexanes, Heptane | Low | The significant polarity of the aldehyde and halogen substituents makes it unlikely to be highly soluble in purely aliphatic, nonpolar solvents. |

Experimental Protocol for Quantitative Solubility Determination

For precise applications, experimental determination of solubility is essential.[6] The following protocol describes the isothermal equilibrium method, a reliable technique for quantifying the solubility of a solid compound in a solvent.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured value is consistent and reproducible. A water bath is a simple and effective tool for this.

-

Equilibrium Achievement: Simply mixing the solute and solvent is insufficient. The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. Using an excess of the solute and allowing sufficient time for stirring (e.g., 24-48 hours) ensures the solution is truly saturated.

-

Accurate Quantification: Visual inspection is subjective. A validated analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID) is necessary for accurate concentration measurement.[7][8][9][10] The choice of technique depends on the compound's volatility and thermal stability. For this benzaldehyde derivative, either method is suitable.

-

Filtration: It is critical to separate the undissolved solid from the saturated solution without altering the temperature or concentration. A syringe filter is ideal for this, preventing particulate matter from affecting the analytical measurement.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 100 mg of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde into several 4 mL glass vials.

-

Add 2 mL of the desired organic solvent to each vial. This creates a slurry with an excess of the solid solute.

-

Add a small magnetic stir bar to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stir plate within a water bath set to the desired temperature (e.g., 25 °C).

-

Stir the slurries vigorously for at least 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After 24 hours, stop the stirring and allow the excess solid to settle for 1-2 hours within the temperature-controlled environment.

-

Carefully draw a sample of the supernatant (the clear, saturated solution) using a glass syringe.

-

Immediately attach a 0.45 µm PTFE syringe filter and dispense the filtered, saturated solution into a clean, pre-weighed HPLC or GC vial. This step must be performed quickly to minimize temperature changes.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen.

-

Once dry, re-weigh the vial. The difference in mass corresponds to the mass of the dissolved solute. The mass of the solvent can also be determined by difference. This provides a preliminary solubility value.

-

-

Analytical Quantification (HPLC/GC):

-

Prepare a series of calibration standards of the benzaldehyde in the chosen solvent at known concentrations.

-

Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV or GC-FID method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve and apply the dilution factor to calculate the concentration of the original saturated solution.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units (e.g., mg/mL or mol/L) using the concentration determined from the analytical method.

-

Workflow Visualization

The following diagram illustrates the experimental workflow for quantitative solubility determination.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. ucd.ie [ucd.ie]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde safety data sheet (SDS)

This technical guide details the handling, safety, and application of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde .

CAS Registry Number: 261763-22-8 (Note: Isomeric/Commercial variants may reference CAS 1026828-32-9) Chemical Formula: C₈H₃ClF₄O Molecular Weight: 226.56 g/mol

Executive Summary & Compound Architecture

This guide addresses the specific handling requirements for 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde , a highly functionalized aromatic building block. This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly for introducing metabolic stability via the trifluoromethyl (-CF₃) group while leveraging the orthogonal reactivity of the aldehyde, chlorine, and fluorine substituents.

Structural Analysis & Reactivity Logic

The molecule features a "push-pull" electronic environment that dictates its reactivity:

-

Aldehyde (-CHO): The primary electrophilic site, susceptible to nucleophilic attack (e.g., reductive amination, Wittig olefination).

-

Ortho-Fluoro (-F): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the para-trifluoromethyl group and the ortho-aldehyde.

-

Trifluoromethyl (-CF₃): Provides strong electron-withdrawing induction (-I effect), deactivating the ring toward electrophilic substitution but stabilizing anionic intermediates in SₙAr.

-

Chloro (-Cl): Provides a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), though it is sterically crowded by the adjacent aldehyde.

Safety Data Sheet (SDS) Highlights

Based on GHS Classification Standards for Halogenated Benzaldehydes.

Hazard Identification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

Emergency Response Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The aldehyde vapor is a potent mucous membrane irritant.

-

Skin Contact: Wash with soap and water for 15 minutes. Fluorinated aldehydes can be lipophilic; ensure thorough decontamination to prevent potential systemic absorption.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[1]

-

Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Warning: Thermal decomposition releases toxic gases: Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Carbon Oxides (CO, CO₂).

Technical Handling & Storage

Environmental Sensitivity

This compound is air-sensitive . Benzaldehydes with electron-withdrawing groups are prone to autoxidation, converting to the corresponding benzoic acid (6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid) upon prolonged exposure to atmospheric oxygen.

Storage Protocol

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and seal corrosion.

Synthesis & Experimental Applications

Synthesis Pathway (Reverse Engineering)

The synthesis of this crowded aromatic system typically avoids direct electrophilic substitution due to poor regioselectivity. The preferred route involves Directed Ortho-Metalation (DoM) or oxidation of a toluene precursor.

Graphviz Diagram: Synthetic Logic

Caption: Directed Ortho-Metalation route leveraging the directing power of fluorine and chlorine substituents.[2]

Protocol: Reductive Amination (Example Workflow)

One of the most common applications is coupling this aldehyde with an amine. The steric bulk at the 6-position (Chloro) and 2-position (Fluoro) requires specific conditions to ensure imine formation.

Reagents:

-

Aldehyde: 1.0 equiv

-

Amine (R-NH₂): 1.1 equiv

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Acid Catalyst: Acetic Acid (1-2 equiv)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried flask under Argon, dissolve the aldehyde in anhydrous DCE. Add the amine and Acetic Acid. Stir at room temperature for 2–4 hours.

-

Why: The electron-poor nature of the aldehyde (due to -CF₃ and -F) makes the carbonyl carbon highly electrophilic, accelerating imine formation, but steric hindrance may slow kinetics. Acetic acid activates the carbonyl.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise.

-

Why: STAB is a mild reducing agent that reduces the imine selectively without reducing the aldehyde (if any remains) or the halogen substituents.

-

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄.

Reactivity Profile & Troubleshooting

Nucleophilic Aromatic Substitution (SₙAr) Risks

Researchers must be aware that the 2-Fluoro position is labile.

-

Condition: In the presence of strong nucleophiles (e.g., thiols, secondary amines) and heat/base, the fluorine atom may be displaced.

-

Prevention: If SₙAr is not desired, keep reaction temperatures below 50°C and avoid strong bases (like NaH) unless necessary.

Graphviz Diagram: Reactivity Map

Caption: Reactivity map highlighting the three distinct functionalization vectors of the molecule.

Physical Properties Table

| Property | Value (Experimental/Predicted) |

| Appearance | White to pale yellow solid/liquid (low melting) |

| Boiling Point | ~215–220 °C (at 760 mmHg) |

| Melting Point | ~32–35 °C (Based on isomeric analogs) |

| Density | ~1.53 g/cm³ |

| LogP | ~3.2 (Lipophilic) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water. |

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Fluorinated Benzaldehydes. Retrieved from

-

PubChem. (2025).[2] Compound Summary: 2-Chloro-6-(trifluoromethyl)benzaldehyde (Isomer Analog). National Library of Medicine. Retrieved from

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

ECHA. (2024). Registration Dossier: Halogenated aromatic aldehydes.[2] European Chemicals Agency.[2] Retrieved from

(Note: Specific physical constants for this exact substitution pattern are often proprietary or predicted based on structure-activity relationship (SAR) models of close isomers like CAS 60611-22-5).

Sources

Reactivity Profile & Synthetic Utility of Poly-Substituted Fluorobenzaldehydes

Executive Summary

Poly-substituted fluorobenzaldehydes represent a unique class of electrophiles in medicinal chemistry. Unlike their non-fluorinated analogs, these compounds possess a dual-reactivity profile driven by the extreme electronegativity of the fluorine atoms. They are not merely substrates for carbonyl chemistry; the aromatic ring itself becomes a site of predictable, regioselective nucleophilic attack (

This guide dissects the electronic interplay between the aldehyde moiety and the poly-fluorinated ring, providing researchers with a roadmap for exploiting these "chameleonic" building blocks in drug discovery and materials science (specifically porphyrin/corrole synthesis).

The Electronic Landscape: Inductive vs. Resonance Effects[1]

To predict reactivity, one must understand the "tug-of-war" occurring within the molecular orbital framework.

-

The Carbonyl (

): In a standard benzaldehyde, the carbonyl is moderately electrophilic. In poly-fluorinated systems (e.g., 2,3,4,5,6-pentafluorobenzaldehyde), the cumulative inductive effect ( -

The Aromatic Ring: The aldehyde group is a strong electron-withdrawing group (EWG). When combined with multiple fluorine atoms, the ring becomes highly electron-deficient ($ \pi $-acidic).

Key Insight: While fluorine possesses a resonance donating effect (

Nucleophilic Aromatic Substitution ( ) Profile

The most distinct feature of poly-fluorobenzaldehydes is their ability to undergo catalyst-free

The "Para-Dominance" Rule

For pentafluorobenzaldehyde (PFB) , nucleophilic attack occurs almost exclusively at the para-position (C-4) relative to the aldehyde.

-

Mechanism: The aldehyde group stabilizes the Meisenheimer complex intermediate most effectively when the nucleophile attacks the para-position.

-

Substrates: Amines, thiols, and alkoxides.

-

Exception: If the para-position is blocked or if specific directing groups are present (e.g., in 2,3,6-trifluoro analogs), ortho-attack (C-2/C-6) becomes favored due to the proximity to the activating carbonyl and relief of steric strain.

Visualization: Regioselectivity Logic[2]

Figure 1: Decision tree for predicting regioselectivity in nucleophilic aromatic substitution of fluorobenzaldehydes.

Synthetic Applications in Drug Discovery[3][4][5]

A. Porphyrin and Corrole Synthesis

Pentafluorobenzaldehyde is a critical reagent in the synthesis of meso-pentafluorophenyl porphyrins. These scaffolds are utilized in photodynamic therapy (PDT) and catalysis. The fluorine atoms allow for "post-synthetic modification" of the porphyrin core via

B. Heterocycle Construction

The hyper-active carbonyl facilitates rapid condensation reactions (Knoevenagel, Biginelli) to form fluorinated heterocycles like dihydropyrimidinones.

Visualization: Synthetic Workflow

Figure 2: Workflow for converting pentafluorobenzaldehyde into functionalized porphyrin scaffolds.

Experimental Protocols

Protocol A: Regioselective Para-Substitution ( )

Objective: Selective displacement of the C-4 fluorine in pentafluorobenzaldehyde with a primary amine.

-

Preparation: Dissolve pentafluorobenzaldehyde (1.0 eq) in anhydrous DMF or DMSO. Note: Polar aprotic solvents accelerate the reaction.

-

Base Addition: Add

(1.5 eq) or DIPEA (1.2 eq). -

Nucleophile Addition: Add the amine (1.05 eq) dropwise at

to control the exotherm. -

Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LCMS. The aldehyde activates the para-position; heating is rarely required for amines.

-

Workup: Dilute with water (precipitate often forms). Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

-

Validation:

NMR will show a shift from 3 distinct signals (2:1:2 pattern) to a simplified pattern indicating loss of the para-fluorine.

Protocol B: Handling Carbonyl Hyper-Reactivity (Hydrate Formation)

Context: Poly-fluorobenzaldehydes form stable gem-diols in water.

-

Storage: Store under Argon/Nitrogen in a desiccator.

-

Dehydration: If the material appears as a solid (hydrate) but should be a liquid, or if NMR shows a gem-diol peak (~6 ppm), dissolve in Toluene and reflux with a Dean-Stark trap prior to use in condensation reactions.

Quantitative Data: Reactivity Comparison

| Substrate | Carbonyl Electrophilicity | Primary | Relative |

| Benzaldehyde | Moderate | None | N/A |

| 4-Fluorobenzaldehyde | High | Para (C-4) | Slow (Requires heat) |

| 2,3,4,5,6-Pentafluorobenzaldehyde | Very High | Para (C-4) | Fast (RT) |

| 2,3,6-Trifluorobenzaldehyde | High | Ortho (C-2/C-6)* | Moderate |

*Note: C-2 preference in 2,3,6-trifluoro analogs is often dictated by transition state accessibility (LUMO lobes) rather than pure electronics.

References

-

Synthesis of Fluorinated Heterocycles from 3-Fluorobenzaldehyde. BenchChem Application Notes.

-

Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes. Chemistry – A European Journal.

-

Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. New Journal of Chemistry.

-

2,3,4,5,6-Pentafluorobenzaldehyde Product Bulletin. Sigma-Aldrich.

-

Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. WuXi AppTec QM Magic Class.

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Abstract: This document provides a comprehensive guide for the synthesis of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented strategy begins with the commercially available precursor, 2-chloro-6-fluorotoluene, and employs a regioselective, lithiation-based approach to overcome the challenges associated with direct functionalization of a multi-substituted aromatic ring. This protocol emphasizes scientific rationale, procedural robustness, and safety, making it suitable for researchers in organic synthesis and drug discovery.

Introduction and Strategic Overview

The incorporation of fluorine and trifluoromethyl (CF₃) groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a valuable intermediate, possessing multiple functionalization points for constructing complex molecular architectures.

The primary challenge in its synthesis is the precise, regioselective introduction of the trifluoromethyl group onto the 2-chloro-6-fluorotoluene core. Direct electrophilic or radical trifluoromethylation would likely yield a complex mixture of isomers due to the competing directing effects of the chloro and fluoro substituents.[1][2] To circumvent this, we present a robust, multi-step pathway that leverages directed ortho-metalation to ensure the correct substitution pattern.

The overall synthetic strategy proceeds in three key stages:

-

Regioselective Iodination: Directed ortho-lithiation of 2-chloro-6-fluorotoluene followed by quenching with an iodine electrophile to install an iodine atom at the C3 position.

-

Copper-Mediated Trifluoromethylation: Introduction of the CF₃ group via a cross-coupling reaction at the newly installed C-I bond.

-

Benzylic Oxidation: Conversion of the benzylic methyl group to the target aldehyde functionality via a two-step side-chain chlorination and subsequent hydrolysis.

This application note provides detailed, step-by-step protocols for each stage, supported by mechanistic insights, data tables, and process-flow diagrams.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the target benzaldehyde.

Step 1: Regioselective Iodination via Directed Ortho-Lithiation

Expertise & Experience: The Rationale for Ortho-Lithiation

The central challenge is to functionalize the C3 position exclusively. Both fluorine and chlorine are ortho, para-directors for electrophilic aromatic substitution, which would lead to a mixture of products. However, in the context of deprotonation (lithiation), these halogens act as effective directing metalating groups (DMGs).[3] The fluorine atom, in particular, is a moderate DMG. The combined inductive effect of the two halogens significantly acidifies the proton at C3, making it the most favorable site for deprotonation by a strong organolithium base.[4] This strategy transforms the thermodynamic and kinetic landscape of the reaction to favor a single regioisomer. Quenching the resulting aryllithium intermediate with molecular iodine provides a clean and efficient route to the 3-iodo derivative, which is an ideal precursor for subsequent cross-coupling reactions.

Mechanism of Directed Ortho-Lithiation

Caption: Mechanism of regioselective C3-lithiation and subsequent iodination.

Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-iodotoluene

Trustworthiness: Self-Validating Protocol This protocol's reliability is ensured by strict anhydrous conditions and low-temperature control to prevent side reactions. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm complete consumption of the starting material before quenching, ensuring high conversion to the desired product.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

|---|---|---|---|

| 2-Chloro-6-fluorotoluene | 144.57 | 1.0 | (e.g., 10.0 g, 69.2 mmol) |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 200 mL |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 1.1 | 30.4 mL, 76.1 mmol |

| Iodine (I₂) | 253.81 | 1.2 | 21.1 g, 83.0 mmol |

| Saturated aq. Na₂S₂O₃ | - | - | As needed |

| Saturated aq. NaCl (Brine) | - | - | As needed |

| Diethyl ether or EtOAc | - | - | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-chloro-6-fluorotoluene (1.0 eq).

-

Dissolution: Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour. Monitor consumption of starting material by TLC or GC-MS analysis of a quenched aliquot.

-

Iodination: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. A color change will be observed.

-

Warming & Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C, then slowly warm to room temperature over 1 hour.

-

Workup: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography (eluting with hexanes) or vacuum distillation to yield the pure 2-chloro-6-fluoro-3-iodotoluene.

Step 2: Copper-Mediated Trifluoromethylation

Expertise & Experience: Rationale for Copper Catalysis

With the iodo-intermediate in hand, a robust method for installing the CF₃ group is required. While palladium-catalyzed methods exist, copper-mediated trifluoromethylation using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, CF₃SiMe₃) offers a practical and efficient alternative.[5] This reaction, often activated by a fluoride source like potassium fluoride (KF), generates a "Cu-CF₃" species in situ. This species then undergoes oxidative addition to the aryl iodide, followed by reductive elimination to form the C-CF₃ bond and regenerate the active copper catalyst. This method is well-suited for electron-deficient aryl halides and is known for its high functional group tolerance.

Protocol 2: Synthesis of 2-Chloro-6-fluoro-3-(trifluoromethyl)toluene

Trustworthiness: Self-Validating Protocol The success of this cross-coupling reaction hinges on the exclusion of air and moisture, which can deactivate the catalyst. The protocol utilizes Schlenk techniques or a glovebox for reagent handling. Progress is monitored by GC-MS or ¹⁹F NMR to track the conversion of the C-I bond to the C-CF₃ bond, ensuring the reaction is driven to completion.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

|---|---|---|---|

| 2-Chloro-6-fluoro-3-iodotoluene | 270.47 | 1.0 | (e.g., 10.0 g, 37.0 mmol) |

| Copper(I) iodide (CuI) | 190.45 | 1.5 | 10.6 g, 55.5 mmol |

| Potassium fluoride (KF), spray-dried | 58.10 | 2.0 | 4.3 g, 74.0 mmol |

| CF₃SiMe₃ (Ruppert-Prakash Reagent) | 142.22 | 1.5 | 7.9 g, 55.5 mmol |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 150 mL |

Procedure:

-

Setup: To a flame-dried Schlenk flask, add copper(I) iodide (1.5 eq) and spray-dried potassium fluoride (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas (repeat 3x).

-

Reagent Addition: Add 2-chloro-6-fluoro-3-iodotoluene (1.0 eq) and anhydrous DMF.

-

CF₃ Source: Add the Ruppert-Prakash reagent (CF₃SiMe₃, 1.5 eq) via syringe.

-

Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.

-

Cooling & Filtration: Cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove copper salts. Wash the pad thoroughly with additional ether.

-

Workup: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (eluting with hexanes) to obtain pure 2-chloro-6-fluoro-3-(trifluoromethyl)toluene.

Step 3: Synthesis of the Final Aldehyde

Expertise & Experience: Rationale for Side-Chain Chlorination/Hydrolysis

The final step is the oxidation of the benzylic methyl group. A classic and industrially viable method is free-radical side-chain chlorination under UV irradiation, followed by hydrolysis of the resulting dichloromethyl intermediate.[6][7][8] The electron-withdrawing trifluoromethyl group at the C3 position will slightly deactivate the benzylic protons towards radical abstraction.[9] Therefore, consistent UV irradiation and careful temperature control are crucial for efficient conversion to the benzal chloride derivative. Over-chlorination to the trichloromethyl species is a potential side reaction that must be controlled by careful monitoring. The subsequent hydrolysis is often catalyzed by a solid acid or Lewis acid to avoid the use of large quantities of corrosive mineral acids.[6][7]

Protocol 3: Synthesis of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Trustworthiness: Self-Validating Protocol This two-part protocol relies on real-time monitoring to achieve high selectivity. The chlorination step is monitored by GC to maximize the yield of the dichloromethyl intermediate while minimizing the formation of mono- and trichlorinated byproducts.[8] The hydrolysis is then monitored for the disappearance of the intermediate, ensuring complete conversion to the final aldehyde.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Use |

|---|---|---|

| 2-Chloro-6-fluoro-3-(trifluoromethyl)toluene | 212.58 | Starting Material |

| Chlorine (Cl₂) gas | 70.90 | Chlorinating Agent |

| Iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃) or ZnCl₂ | - | Hydrolysis Catalyst |

| Water | 18.02 | Hydrolysis Reagent |

| Sodium carbonate solution | - | Neutralization |

Procedure - Part A: Side-Chain Chlorination

-

Setup: In a four-neck flask equipped with a reflux condenser, thermometer, gas inlet tube, and a UV lamp (e.g., metal halide lamp), add the trifluoromethyltoluene intermediate.

-

Heating: Heat the liquid to 150-180 °C.

-

Chlorination: While irradiating with the UV lamp, begin bubbling chlorine gas through the liquid via the gas inlet tube. Ensure the outlet gas is passed through a scrubber containing NaOH solution.

-

Monitoring: Periodically take samples and analyze by GC. Continue the reaction until the starting material is consumed and the peak corresponding to the dichloromethyl intermediate is maximized.

-

Completion: Once the desired conversion is reached, stop the chlorine flow and UV lamp. Purge the system with nitrogen gas to remove residual Cl₂ and HCl.

Procedure - Part B: Hydrolysis

-

Catalyst Addition: To the crude dichloromethyl intermediate in the reaction flask, add the hydrolysis catalyst (e.g., 1-2% w/w of iron-based solid superacid).[7]

-

Water Addition: While maintaining the temperature at 100-150 °C, slowly drip in water (approx. 1.5-2.0 equivalents).

-

Reaction: Maintain the temperature and stir vigorously for 2-4 hours. Monitor the disappearance of the dichloromethyl intermediate by GC.

-

Workup: Cool the reaction mixture. Add an aqueous solution of sodium carbonate to neutralize any remaining acid and adjust the pH to >7.

-

Separation: Transfer to a separatory funnel and separate the organic phase.

-

Purification: The crude 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde can be purified by vacuum distillation to yield the final product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H, ¹³C, and ¹⁹F NMR: To confirm the chemical structure and substitution pattern.

-

GC-MS: To confirm the molecular weight and assess purity.

-

FT-IR: To identify the characteristic aldehyde C=O stretch (approx. 1700 cm⁻¹).

Safety Precautions

-

Organolithium Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water. Handle only under an inert atmosphere. Wear fire-retardant personal protective equipment (PPE).

-

Chlorine Gas: Chlorine is highly toxic and corrosive. All manipulations must be conducted in a well-ventilated fume hood with an appropriate gas scrubber.

-

Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

-

General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

References

-

ChemRxiv. Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins.[Link]

-

WorldOfChemicals. Exploring the Synthesis of Trifluoromethylated Aromatic Compounds.[Link]

-

ACS Publications. Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters.[Link]

- Google Patents.

-

ACS Publications. Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews.[Link]

-

Organic-Chemistry.org. Formylation - Common Conditions.[Link]

- Patsnap.Method for preparing 2-chloro-6-fluorobenzaldehyde - CN102617312A.

- Google Patents.CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Wikipedia. 2-Chloro-6-fluorotoluene.[Link]

-

Chemistry Stack Exchange. Side chain chlorination of substituted toluene.[Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[Link]

-

Infoscience EPFL. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. infoscience.epfl.ch [infoscience.epfl.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Reductive Amination of Sterically Congested Poly-Halogenated Benzaldehydes

This Application Note is designed for medicinal chemists and process development scientists working with 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde . This building block presents a unique dichotomy: it is electronically activated for nucleophilic attack but sterically deactivated by significant ortho-substitution.

The following protocols prioritize chemoselectivity (avoiding SNAr displacement of the fluorine) and conversion efficiency (overcoming the 2,6-steric barrier).

Subject: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 1026828-32-9) Version: 2.0 (High-Throughput & Process Optimization)

Executive Summary

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a high-value scaffold for modulating lipophilicity and metabolic stability in drug candidates. However, the 2,6-disubstitution pattern creates a "steric cleft" that significantly retards imine formation, the rate-limiting step in reductive amination. Furthermore, the electron-deficient ring renders the 2-fluoro position susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, a critical side reaction that mimics the desired mass spectrum (M+Amine-HF vs M+Amine+H2).

This guide details two optimized protocols:

-

Method A (Acid-Promoted STAB): For unhindered primary amines.

-

Method B (Titanium-Mediated): For secondary amines, anilines, and hindered primary amines.

Chemical Context & Mechanistic Insight

The "Steric-Electronic" Paradox

-

Electronic Activation: The trifluoromethyl (C3) and fluoro (C2) groups are strong electron-withdrawing groups (EWGs). This makes the carbonyl carbon highly electrophilic, thermodynamically favoring hemiaminal formation.

-

Steric Deactivation: The C2-Fluoro and C6-Chloro atoms create a steric wall. The carbonyl oxygen is forced out of planarity, and the approach vector for the incoming nucleophile (amine) is obstructed.

-

The SNAr Trap: The C2-fluorine is activated by the ortho-formyl group and the meta-trifluoromethyl group. Under basic conditions or high temperatures, amines may displace the fluorine rather than condense with the aldehyde.

Key Success Factor: You must accelerate imine formation (using Lewis acids or dehydration) while keeping the temperature low enough to prevent SNAr.

Experimental Protocols

Method A: Acid-Promoted Sodium Triacetoxyborohydride (STAB)

Best For: Unhindered primary amines (e.g., benzylamine, methylamine) and non-basic amines. Mechanism: Acetic acid protonates the carbonyl, increasing electrophilicity without creating a strongly basic environment that triggers SNAr.

Reagents:

-

Substrate: 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Protocol:

-

Preparation: In a flame-dried vial, dissolve the benzaldehyde (1.0 equiv) in DCE (0.2 M concentration).

-

Amine Addition: Add the amine (1.1 equiv).

-

Acid Activation: Immediately add Glacial Acetic Acid (1.5 equiv). Note: This buffers the system and catalyzes the formation of the iminium ion.

-

Imine Equilibrium: Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Unlike simple aldehydes, this substrate will NOT form the imine instantly. The induction period is critical.

-

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

-

Target Mass: [M+Amine-O+2H].

-

Side Product Mass: [M+Amine-HF]. If this is observed, switch to Method B and lower the temperature.

-

-

Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes to quench borate complexes.

-

Workup: Extract with DCM (x3). Dry over Na2SO4.

Method B: Titanium(IV) Isopropoxide Mediated (The "Gold Standard")

Best For: Secondary amines, anilines, hindered primary amines, and cases where Method A stalls. Mechanism: Ti(OiPr)4 acts as a dual-function reagent: a strong Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[1]

Reagents: